molecular formula C19H24N4O3S B3004208 N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide CAS No. 899741-52-7

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide

Cat. No.: B3004208
CAS No.: 899741-52-7
M. Wt: 388.49
InChI Key: WQJMUHFHTRQVFL-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and an oxamide moiety at position 2. The oxamide group is further modified with a branched 3-methylbutyl chain (isopentyl group), which may enhance lipophilicity and influence binding interactions with biological targets. This structural motif is characteristic of enzyme inhibitors, particularly those targeting lipoxygenases (LOX) or kinases, as seen in related compounds .

The thienopyrazole scaffold is known for its planar aromatic system, enabling π-π stacking interactions in enzyme active sites. The oxamide linker introduces hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12(2)8-9-20-18(24)19(25)21-17-15-10-27-11-16(15)22-23(17)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJMUHFHTRQVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Oxamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with an appropriate oxamide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their properties:

Compound Name Substituents/Modifications Molecular Weight Reported Activity (IC₅₀) Key References
Target Compound : N'-[2-(4-Methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide 4-Methoxyphenyl, oxamide with 3-methylbutyl ~420 (estimated) Not reported
4-{3-Amino-4-[(4-Methylphenyl)Hydrazono]-5-Imino-4,5-Dihydropyrazol-1-yl}-Benzenesulfonamide 4-Methylphenyl hydrazono group, sulfonamide 1.92 ± 0.01 μM (LOX)
1-(4-Chlorophenyl)-N-[2-(4-Methoxyphenyl)-5,5-Bis(oxidanylidene)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Cyclopentane-1-Carboxamide 4-Chlorophenyl, cyclopentane carboxamide 485.98 Not reported
N-[2-(4-Methoxyphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Cyclohexanecarboxamide Cyclohexanecarboxamide 373.50 Not reported
2-((Difluoromethyl)Thio)-N-(2-(4-Methoxyphenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide Difluoromethylthio-benzamide 433.50 Not reported
3-(1,3-Benzodioxol-5-yl)-N-[2-(4-Methylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-Propenamide Cinnamamide, 4-methylphenyl Not reported

Functional and Structural Comparisons

Substituent Effects on Bioactivity
  • 4-Methoxyphenyl vs. 4-Methylphenyl : The methoxy group in the target compound enhances electron density and polarity compared to the methyl group in analogues like CHEBI:105702 . This may improve solubility and alter binding kinetics in hydrophobic enzyme pockets.
  • Oxamide vs. Carboxamide/Benzamide : The oxamide group in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to single-amide derivatives (e.g., cyclohexanecarboxamide in ). This feature is critical for high-affinity binding, as seen in LOX inhibitors like compound (ii) (IC₅₀ 1.92 μM) .
Role of Hydrophobic Moieties
  • In contrast, the cyclopentane group in introduces rigidity, which may restrict conformational flexibility during target engagement.
  • The difluoromethylthio group in adds electronegativity and metabolic stability, whereas the target compound’s oxamide prioritizes hydrogen bonding.
Molecular Weight and Drug-Likeness
  • The target compound’s estimated molecular weight (~420) is comparable to other derivatives (373–486), aligning with Lipinski’s rule of five for oral bioavailability. However, the lack of activity data limits direct conclusions about efficacy.

Implications for Further Research

While the target compound shares structural features with potent LOX inhibitors (e.g., compound (ii) in ), its activity remains unverified. Key research priorities include:

Enzymatic Assays : Testing against LOX isoforms to establish IC₅₀ values.

Crystallographic Studies : Resolving binding modes using tools like SHELXL to optimize substituent interactions.

ADMET Profiling : Evaluating the impact of the 3-methylbutyl group on pharmacokinetics.

Biological Activity

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O2S. The compound features a thieno[3,4-c]pyrazole core, which is known for its significant biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit growth against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications in treating infections.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thieno[3,4-c]pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism could be linked to the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Preliminary studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives. In vitro assays on various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation . The specific pathways involved in these effects are under investigation but may include the inhibition of specific kinases or other signaling molecules critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : It could also interact with nuclear receptors involved in inflammation and cell growth regulation.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2021)Demonstrated antimicrobial activity against Mtb with an MIC of 0.25 µg/mL for related thieno[3,4-c]pyrazole derivatives.
Upare et al. (2019)Investigated the anti-tubercular activity of similar compounds; noted significant metabolic stability and bioavailability.
Recent In Vitro StudiesShowed that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines with IC50 values indicating potent activity.

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